molecular formula C17H15ClN4S B14974029 3-((2-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((2-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B14974029
M. Wt: 342.8 g/mol
InChI Key: KFSGMRMRMVEVSQ-UHFFFAOYSA-N
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Description

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanyl group attached to the imidazo[2,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.

    Addition of the Phenyl Group: The phenyl group is incorporated using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
  • **3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE

Uniqueness

The presence of the chlorophenyl group in 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE imparts unique chemical properties, such as enhanced reactivity and potential bioactivity, distinguishing it from its analogs with different halogen substituents.

Properties

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H15ClN4S/c18-15-9-5-4-6-13(15)12-23-17-20-19-16-21(10-11-22(16)17)14-7-2-1-3-8-14/h1-9H,10-12H2

InChI Key

KFSGMRMRMVEVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=C3Cl)N1C4=CC=CC=C4

Origin of Product

United States

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